molecular formula C9H7BrN4 B1528554 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine CAS No. 1381941-03-2

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Cat. No.: B1528554
CAS No.: 1381941-03-2
M. Wt: 251.08 g/mol
InChI Key: DFAKHBNXHRJXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-4-yl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyrimidine. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 5-amino-2-(pyridin-4-yl)pyrimidine derivative, while a Suzuki–Miyaura coupling with a phenylboronic acid would produce a 5-phenyl-2-(pyridin-4-yl)pyrimidine .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(pyridin-2-yl)pyrimidin-4-amine
  • 5-Bromo-2-(pyridin-3-yl)pyrimidin-4-amine
  • 5-Bromo-2-(pyridin-4-yl)pyrimidin-5-amine

Uniqueness

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridin-4-yl group and the bromine atom allows for selective interactions with biological targets and facilitates specific chemical transformations that may not be as efficient with other isomers .

Properties

IUPAC Name

5-bromo-2-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c10-7-5-13-9(14-8(7)11)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAKHBNXHRJXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 4
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
Reactant of Route 6
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.